lithium;4H-dibenzothiophen-4-ide
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Overview
Description
lithium;4H-dibenzothiophen-4-ide: is an organolithium compound that features a lithium atom bonded to a dibenzo[b,d]thiophene moiety. This compound is of interest due to its unique structural and electronic properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: lithium;4H-dibenzothiophen-4-ide can be synthesized through the lithiation of dibenzo[b,d]thiophene. This process typically involves the reaction of dibenzo[b,d]thiophene with an organolithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds via deprotonation of the thiophene ring, resulting in the formation of the lithium derivative.
Industrial Production Methods: While specific industrial production methods for lithium dibenzo[b,d]thiophen-4-ide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: lithium;4H-dibenzothiophen-4-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted dibenzo[b,d]thiophene derivatives.
Scientific Research Applications
Chemistry: lithium;4H-dibenzothiophen-4-ide is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Research into the biological and medicinal applications of lithium dibenzo[b,d]thiophen-4-ide is ongoing. Its derivatives may have potential as therapeutic agents or in the development of diagnostic tools.
Industry: In the industrial sector, lithium dibenzo[b,d]thiophen-4-ide is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of lithium dibenzo[b,d]thiophen-4-ide involves its ability to participate in various chemical reactions due to the presence of the lithium atom. The lithium atom acts as a nucleophile, facilitating reactions with electrophiles. Additionally, the thiophene ring can undergo various transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Dibenzothiophene: A structurally similar compound without the lithium atom.
4,4’-Bibenzo[c]thiophene: Another thiophene derivative with different substitution patterns.
Uniqueness: lithium;4H-dibenzothiophen-4-ide is unique due to the presence of the lithium atom, which imparts distinct reactivity and electronic properties. This makes it more versatile in chemical synthesis and industrial applications compared to its non-lithium counterparts.
Conclusion
This compound is a compound of significant interest in various fields due to its unique structural and electronic properties. Its ability to undergo diverse chemical reactions and its applications in scientific research and industry make it a valuable compound for further study and development.
Properties
CAS No. |
75288-58-3 |
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Molecular Formula |
C12H7LiS |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
lithium;4H-dibenzothiophen-4-ide |
InChI |
InChI=1S/C12H7S.Li/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-7H;/q-1;+1 |
InChI Key |
CPFHFOXVNDLRMU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C3=CC=C[C-]=C3S2 |
Origin of Product |
United States |
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